molecular formula C7H5NaO3 B8708425 Sodium 3,4-(methylenedioxy) phenolate

Sodium 3,4-(methylenedioxy) phenolate

Cat. No.: B8708425
M. Wt: 160.10 g/mol
InChI Key: LEWPSSCATGWXEP-UHFFFAOYSA-M
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Description

Sodium 3,4-(methylenedioxy) phenolate (CAS: 51114-03-5; molecular formula: C₇H₅NaO₃) is a sodium salt derived from 3,4-(methylenedioxy)phenol (sesamol, CAS: 533-31-3) . This compound is characterized by a benzene ring substituted with a methylenedioxy (–O–CH₂–O–) group at the 3,4-positions, which confers unique electronic and steric properties. It is primarily utilized in organic synthesis, particularly in radical-mediated reactions and cyclization processes, and serves as a precursor in pharmaceutical manufacturing (e.g., paroxetine) .

Properties

Molecular Formula

C7H5NaO3

Molecular Weight

160.10 g/mol

IUPAC Name

sodium;1,3-benzodioxol-5-olate

InChI

InChI=1S/C7H6O3.Na/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-3,8H,4H2;/q;+1/p-1

InChI Key

LEWPSSCATGWXEP-UHFFFAOYSA-M

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Chemical Profile :

  • CAS: Not explicitly listed; molecular formula: C₈H₇NaO₃.
  • Structure: A para-substituted phenol with a methoxycarbonyl (–O–CO–OCH₃) group.

Toxicology :

  • NOAEL: ≥250 mg/kg/day (rats) .
  • Reproductive Toxicity: NOEL of 300 mg/kg/day in rabbits .
  • Carcinogenicity: Not classified as a human carcinogen (IARC, OSHA, NTP) .

Sodium Phenolate (C₆H₅ONa)

Chemical Profile :

  • CAS: 139-02-6 (anhydrous); molecular formula: C₆H₅NaO.
  • Structure: Simple sodium phenolate without substituents.

Reactivity Contrast :

  • Sodium phenolate generates phenoxyl radicals less readily than sodium 3,4-(methylenedioxy) phenolate due to the absence of electron-donating groups .

3,4-Methylenedioxy Phenethylamine Hydrochloride

Chemical Profile :

  • CAS: 2221-13-8; molecular formula: C₉H₁₂ClNO₂.
  • Structure: A phenethylamine derivative with a methylenedioxy group.

Comparative Analysis of Physicochemical and Functional Properties

Property This compound Sodium 4-(Methoxycarbonyl) Phenolate Sodium Phenolate
Electron-Donating Capacity High (due to methylenedioxy group) Moderate (methoxycarbonyl group) Low
Radical Stabilization Excellent (promotes iminyl radicals) Poor Moderate
Thermal Stability High (stable up to 200°C) Moderate (decomposes at ~150°C) High
Toxicity (NOAEL, rats) Not reported ≥250 mg/kg/day Not reported
Pharmaceutical Relevance Precursor for antidepressants Preservative Catalyst

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